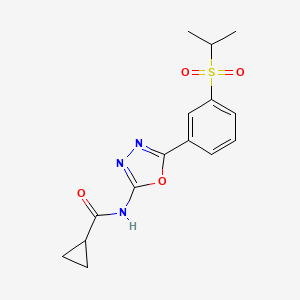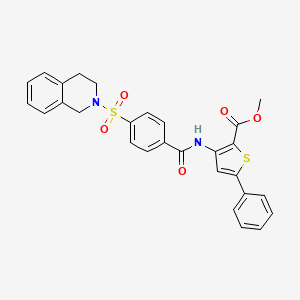
methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound with a multi-ring structure featuring isoquinoline, thiophene, and benzamide motifs. This compound's intricate design hints at its potential utility in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One synthetic route might begin with the construction of the core thiophene ring, followed by sequential introduction of the phenyl, benzamido, and sulfonyl groups under carefully controlled conditions. Key reactions could include electrophilic aromatic substitution, amidation, and sulfonylation, often facilitated by catalysts and precise temperature control.
Industrial Production Methods: For industrial-scale production, optimized processes using flow chemistry or batch reactors are likely employed. These methods ensure high yield and purity, utilizing automated control systems to maintain consistent reaction conditions. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reducing agents can target the sulfonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions modify the thiophene or benzamido rings.
Oxidation: Agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) in an alcohol solvent.
Substitution: Halogenating agents, Lewis acids, or strong bases under anhydrous conditions.
Major Products: The major products depend on the specific reaction pathway. For instance, oxidation might yield methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylic acid. Substitution reactions can introduce various functional groups, potentially creating derivatives with distinct properties.
Scientific Research Applications
Chemistry: The unique structure of this compound makes it a valuable scaffold in the design of new molecules for catalysis or as ligands in coordination chemistry.
Biology: In biological research, it serves as a molecular probe due to its ability to interact with specific enzymes or receptors, facilitating studies on enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, this compound or its derivatives may exhibit pharmacological activity, making it a candidate for drug development targeting specific biological pathways or diseases.
Industry: In materials science, it could be used to develop advanced materials with specific electronic or optical properties due to its conjugated system and potential for functional group modifications.
Mechanism of Action
Methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate interacts with molecular targets through various mechanisms, such as:
Inhibition of specific enzymes by binding to their active sites.
Modulation of receptor activity through agonistic or antagonistic interactions.
Pathways involved might include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Uniqueness: This compound's multi-functional structure allows for versatile interactions and modifications, making it unique compared to simpler molecules. Its blend of isoquinoline, thiophene, and benzamide rings provides a platform for diverse chemical reactions and biological activities.
Similar Compounds:Methyl 3-(4-benzamido)-5-phenylthiophene-2-carboxylate: Lacks the sulfonyl and isoquinoline groups.
3-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)thiophene: Does not have the methyl ester or benzamide functionalities.
Conclusion
Methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for a wide range of chemical reactions and applications, highlighting its importance in advancing research and development.
How does that work for you? Any specific area you’d like to dive deeper into?
Properties
IUPAC Name |
methyl 3-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5S2/c1-35-28(32)26-24(17-25(36-26)20-8-3-2-4-9-20)29-27(31)21-11-13-23(14-12-21)37(33,34)30-16-15-19-7-5-6-10-22(19)18-30/h2-14,17H,15-16,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXAKSGHPIIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)
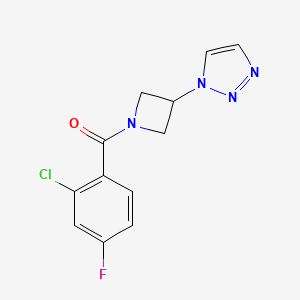
![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)


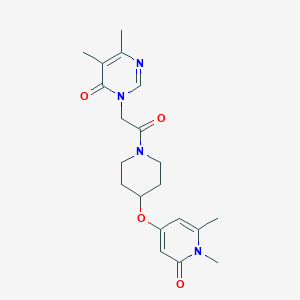
![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)
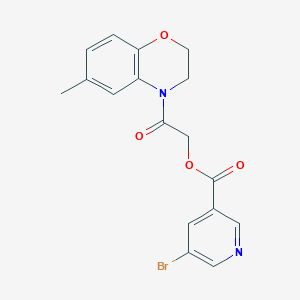
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)
![3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2463604.png)
![methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate](/img/structure/B2463605.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2463608.png)
